Lumiracoxib acyl-b-D-glucuronide Lumiracoxib acyl-b-D-glucuronide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18496439
InChI: InChI=1S/C21H21ClFNO9/c1-9-5-6-13(24-15-11(22)3-2-4-12(15)23)10(7-9)8-14(25)32-33-21-18(28)16(26)17(27)19(31-21)20(29)30/h2-7,16-19,21,24,26-28H,8H2,1H3,(H,29,30)/t16-,17-,18+,19-,21?/m0/s1
SMILES:
Molecular Formula: C21H21ClFNO9
Molecular Weight: 485.8 g/mol

Lumiracoxib acyl-b-D-glucuronide

CAS No.:

Cat. No.: VC18496439

Molecular Formula: C21H21ClFNO9

Molecular Weight: 485.8 g/mol

* For research use only. Not for human or veterinary use.

Lumiracoxib acyl-b-D-glucuronide -

Specification

Molecular Formula C21H21ClFNO9
Molecular Weight 485.8 g/mol
IUPAC Name (2S,3S,4S,5R)-6-[2-[2-(2-chloro-6-fluoroanilino)-5-methylphenyl]acetyl]peroxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C21H21ClFNO9/c1-9-5-6-13(24-15-11(22)3-2-4-12(15)23)10(7-9)8-14(25)32-33-21-18(28)16(26)17(27)19(31-21)20(29)30/h2-7,16-19,21,24,26-28H,8H2,1H3,(H,29,30)/t16-,17-,18+,19-,21?/m0/s1
Standard InChI Key QAZYGQJBKASWPO-DAZJWRSOSA-N
Isomeric SMILES CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)OOC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Canonical SMILES CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)OOC3C(C(C(C(O3)C(=O)O)O)O)O

Introduction

Chemical Identity and Structural Characteristics

Lumiracoxib acyl-β-D-glucuronide is characterized by a β-D-glucuronic acid moiety conjugated to the carboxylic acid group of lumiracoxib. This modification occurs via an ester bond, significantly altering the parent drug's physicochemical properties.

Physicochemical Properties

PropertyValue
Molecular Weight469.84 g/mol
Exact Mass469.094 Da
Storage Temperature-20°C
StabilityShort shelf life; light-sensitive
SolubilityEnhanced hydrophilicity vs. parent drug

Biogenesis: Glucuronidation Pathway

Metabolic Implications

  • Clearance Enhancement: Glucuronidation increases lumiracoxib’s aqueous solubility, promoting renal excretion and reducing systemic exposure .

  • Reactive Intermediate Formation: The β-D-glucuronide’s ester bond is susceptible to hydrolysis, regenerating lumiracoxib or forming transacylation products .

ParameterSpecification
Temperature-20°C (long-term); 4°C (short-term)
Light ExposureProtect from light
Shipping ConditionsBlue ice packs
Shelf Life6–12 months (varies by batch)

Degradation accelerates at ambient temperatures, necessitating cold chain compliance .

Research Applications and Biochemical Significance

Glycobiology Studies

Lumiracoxib acyl-β-D-glucuronide serves as a model substrate for studying:

  • UGT Enzyme Kinetics: Substrate specificity and inhibition profiles of UGT isoforms.

  • Membrane Transport: Interactions with efflux transporters (e.g., MRP2, BCRP) in hepatocytes and renal cells .

Protein Adduct Formation

In vitro studies demonstrate that the acyl glucuronide covalently binds to serum albumin and hepatic proteins via transacylation or glycation. Adduct formation correlates with exposure time and conjugate concentration . For example:

  • Serum Albumin Modification: Up to 15% adduct formation observed after 24-hour incubation at physiological pH .

  • Hepatocyte Toxicity: Adduct accumulation disrupts mitochondrial function, inducing apoptosis in primary human hepatocytes at concentrations ≥100 µM .

Immunological Consequences

While acyl glucuronide-protein adducts are hypothesized to trigger immune responses (e.g., drug-induced liver injury), in vivo evidence remains equivocal. A 2010 review highlighted that rapid systemic clearance (t₁/₂ < 1 hour) often limits adduct accumulation, questioning their pathological relevance .

Pharmacokinetic and Toxicological Controversies

Systemic Exposure Dynamics

  • Plasma Concentrations: Lumiracoxib acyl-β-D-glucuronide achieves peak plasma levels (Cₘₐₓ) of 2–5 µM within 2–4 hours post-dose, with an AUC₀–₂₄ of 20–40 µM·h .

  • Enterohepatic Recirculation: Hydrolysis in the intestine regenerates lumiracoxib, prolonging its half-life .

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